8-Dimethylamino-1-octanol
CAS No.: 29823-87-8
Cat. No.: VC3732188
Molecular Formula: C10H23NO
Molecular Weight: 173.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 29823-87-8 |
---|---|
Molecular Formula | C10H23NO |
Molecular Weight | 173.3 g/mol |
IUPAC Name | 8-(dimethylamino)octan-1-ol |
Standard InChI | InChI=1S/C10H23NO/c1-11(2)9-7-5-3-4-6-8-10-12/h12H,3-10H2,1-2H3 |
Standard InChI Key | CAKJEDBOIMYCHP-UHFFFAOYSA-N |
SMILES | CN(C)CCCCCCCCO |
Canonical SMILES | CN(C)CCCCCCCCO |
Introduction
Chemical Identity and Structure
8-Dimethylamino-1-octanol is an amino alcohol with the molecular formula C10H23NO . The structure features a primary alcohol group at one end of an eight-carbon chain and a tertiary amine (dimethylamino) group at the opposite end. This arrangement gives the molecule its amphiphilic character, with both hydrophilic and hydrophobic regions.
The compound is registered with CAS number 29823-87-8 and has several synonyms including 8-(dimethylamino)octan-1-ol . The molecular structure can be represented through various chemical identifiers as shown in Table 1.
Table 1: Chemical Identifiers of 8-Dimethylamino-1-octanol
Identifier Type | Value |
---|---|
Molecular Formula | C10H23NO |
Molecular Weight | 173.30 g/mol |
IUPAC Name | 8-(dimethylamino)octan-1-ol |
SMILES | CN(C)CCCCCCCCO |
InChI | InChI=1S/C10H23NO/c1-11(2)9-7-5-3-4-6-8-10-12/h12H,3-10H2,1-2H3 |
InChIKey | CAKJEDBOIMYCHP-UHFFFAOYSA-N |
CAS Registry Number | 29823-87-8 |
European Community (EC) Number | 680-019-4 |
The structural characteristics of this compound make it particularly interesting from a chemical perspective, as the presence of both functional groups provides multiple sites for potential reactions and interactions with other molecules.
Physical and Chemical Properties
Physical Properties
8-Dimethylamino-1-octanol exists as a colorless to almost colorless clear liquid under standard conditions . Its physical properties have been determined through both experimental measurements and predictive calculations, providing a comprehensive understanding of its behavior in various environments.
Table 2: Physical Properties of 8-Dimethylamino-1-octanol
Property | Value | Method of Determination |
---|---|---|
Physical State | Clear liquid | Experimental |
Color | Colorless to almost colorless | Experimental |
Boiling Point | 138°C (at 13 Torr) | Experimental |
Density | 0.873±0.06 g/cm³ | Predicted |
Refractive Index | 1.4500-1.4530 | Experimental |
pKa | 15.19±0.10 | Predicted |
These physical properties influence the compound's behavior in solution, its miscibility with other substances, and its potential applications in various chemical processes. The relatively high boiling point at reduced pressure indicates significant intermolecular forces, likely including hydrogen bonding through the hydroxyl group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume